molecular formula C16H33NO2 B13757142 6-Butyl-6-hydroxydodecan-5-one oxime CAS No. 22811-21-8

6-Butyl-6-hydroxydodecan-5-one oxime

Cat. No.: B13757142
CAS No.: 22811-21-8
M. Wt: 271.44 g/mol
InChI Key: ZNEIASKWUMVQPU-UHFFFAOYSA-N
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Description

6-Butyl-6-hydroxydodecan-5-one oxime is an organic compound with the molecular formula C16H33NO2 and a molecular weight of 271.439 g/mol. This compound is characterized by the presence of a butyl group, a hydroxyl group, and an oxime functional group attached to a dodecanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-6-hydroxydodecan-5-one oxime typically involves the reaction of 6-butyl-6-hydroxydodecan-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-6-hydroxydodecan-5-one oxime undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxime group can be reduced to form an amine.

    Substitution: The oxime group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-butyl-6-oxododecan-5-one or 6-butyl-6-carboxydodecan-5-one.

    Reduction: Formation of 6-butyl-6-hydroxydodecan-5-amine.

    Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

6-Butyl-6-hydroxydodecan-5-one oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 6-Butyl-6-hydroxydodecan-5-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Butyl-6-hydroxy-5-dodecanone oxime
  • 5-Dodecanone, 6-butyl-6-hydroxy-, oxime
  • 6-Butyl-6-hydroxyiminododecan-6-ol

Uniqueness

6-Butyl-6-hydroxydodecan-5-one oxime is unique due to its specific structural features, such as the butyl group and the position of the hydroxyl and oxime groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

22811-21-8

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

6-butyl-5-hydroxyiminododecan-6-ol

InChI

InChI=1S/C16H33NO2/c1-4-7-10-11-14-16(18,13-9-6-3)15(17-19)12-8-5-2/h18-19H,4-14H2,1-3H3

InChI Key

ZNEIASKWUMVQPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)(C(=NO)CCCC)O

Origin of Product

United States

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